molecular formula C9H8BrNO3 B3189519 Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 332099-50-0

Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3189519
CAS No.: 332099-50-0
M. Wt: 258.07 g/mol
InChI Key: BRCYQLJSKNOAFL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed through a cyclization reaction involving the furan ring and appropriate nitrogen-containing precursors.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted furo[3,2-b]pyrrole derivatives.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Dehalogenated or partially reduced compounds.

Scientific Research Applications

Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate depends on its specific application:

    Pharmacological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Biological Pathways: It can affect various biological pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with a thieno ring instead of a furo ring.

    Ethyl 3-bromo-4H-furo[2,3-b]pyrrole-5-carboxylate: Similar structure but with a different fusion pattern of the furo and pyrrole rings.

Uniqueness

Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific ring fusion pattern and the presence of the bromine atom, which provides distinct reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYQLJSKNOAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732591
Record name Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-50-0
Record name Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-furaldehyde was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (1 M of ester) to −20° C. ethoxide solution; −20° C. 35 min, −5° C. 1.5 h, 5° C. 15 min; reaction poured into cold saturated aqueous NH4Cl; after ether extraction, acrylate organic phase washed with water until aqueous phase was neutral; 0.5 M solution of crude acrylate heated).
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Synthesis routes and methods II

Procedure details

4-Bromo-2-furaldehyde was annulated according to Procedure H (aldehyde and azido-acetic add ethyl ester added as ethanol solution (1 M of ester) to −20° C. ethoxide solution; −20° C. 35 min, −5° C. 1.5 h, 5° C. 15 min; reaction poured into cold saturated aqueous NH4Cl; after ether extraction, acrylate organic phase washed with water until aqueous phase was neutral; 0.5 M solution of crude acrylate heated).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 3
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Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
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Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 5
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 6
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Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

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